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Compound of Interest

Compound Name: Tetraethylammonium Bromide

Cat. No.: B042051 Get Quote

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the physical

characteristics of Tetraethylammonium Bromide (TEAB) crystals, a compound of significant

interest to researchers, scientists, and professionals in drug development. This document

collates crystallographic, spectroscopic, and thermal analysis data to offer a comprehensive

understanding of its solid-state properties.

Tetraethylammonium Bromide (C₈H₂₀NBr) is a quaternary ammonium salt that presents as a

white, crystalline solid.[1] It is known for its solubility in water and its role in various chemical

and pharmacological studies.[1] Understanding the precise physical characteristics of its

crystalline form is crucial for its application and development.

Crystallographic Properties
The crystal structure of Tetraethylammonium Bromide has been determined through single-

crystal X-ray diffraction, revealing a distorted tetrahedral geometry around the central nitrogen

atom.[1] At low temperatures, TEAB exhibits a trigonal crystal structure.[2]

Crystal Structure and Unit Cell Parameters
The low-temperature phase of TEAB crystallizes in a trigonal system. The bromide and

tetraethylammonium ions are arranged in alternating layers perpendicular to the c-axis.[2]
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Crystallographic Parameter Value

Crystal System Trigonal[2]

Selected Bond Lengths (Å)

N-C1 1.518 (3)[2]

C1-C2 1.514 (3)[2]

N-C3 1.514 (3)[2]

C3-C4 1.519 (4)[2]

**Selected Bond Angles (°) **

C1-N-C1i 107.3 (3)[2]

C3-N-C3i 106.3 (3)[2]

C1-N-C3 110.71 (15)[2]

C1-N-C3i 110.92 (15)[2]

C2-C1-N 115.0 (2)[2]

N-C3-C4 113.9 (2)[2]

Symmetry code: (i) 2/3 - x, 1/3 - x + y, 1/3 - z. Data obtained from low-temperature single-

crystal X-ray diffraction.[2]
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Fig. 1: Simplified 2D representation of the Tetraethylammonium Bromide ionic pair.
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Caption: Simplified 2D representation of the Tetraethylammonium Bromide ionic pair.

General Physical Properties
Property Value Reference

Appearance White crystalline solid [1]

Molar Mass 210.16 g/mol [1]

Melting Point 286 °C (decomposes) [1]

Solubility Soluble in water [1]

Density ~1.4 g/cm³ [1]

Spectroscopic Analysis
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Spectroscopic techniques are essential for confirming the molecular structure and

understanding the vibrational modes of the TEAB crystal lattice.

Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of TEAB reveals characteristic peaks corresponding to the vibrations of the

tetraethylammonium cation.

Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR, particularly for the

symmetric vibrations within the crystal lattice. Studies on tetraethylammonium polybromides

have shown distinct Raman spectra in the 100-400 cm⁻¹ range, which are sensitive to the

structure of the polybromide anions.[3]

Thermal Analysis
Thermal analysis techniques are employed to investigate the stability and phase behavior of

TEAB crystals upon heating.

Differential Scanning Calorimetry (DSC)
DSC can be used to determine the temperatures and enthalpies of phase transitions. For

TEAB, this would be particularly useful to study any solid-solid phase transitions before its

decomposition.

Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For TEAB, TGA

can pinpoint the onset of decomposition and provide information on its thermal stability.

Experimental Protocols
Single-Crystal X-ray Diffraction (SC-XRD)
The determination of the crystal structure of TEAB is achieved through SC-XRD.
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Fig. 2: Experimental workflow for Single-Crystal X-ray Diffraction.
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Caption: Experimental workflow for Single-Crystal X-ray Diffraction.
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Crystal Growth: High-quality single crystals of TEAB are grown by repeated recrystallization

from a suitable solvent, such as acetone.[2]

Crystal Selection and Mounting: A well-formed, single crystal is selected under a microscope

and mounted on a goniometer head.

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. It is

cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations and then exposed to a

monochromatic X-ray beam. The diffraction patterns are recorded on a detector as the

crystal is rotated.

Structure Solution and Refinement: The collected diffraction data is processed to determine

the unit cell dimensions and space group. The phase problem is solved to generate an initial

electron density map, from which the atomic positions are determined. The structural model

is then refined to achieve the best possible fit with the experimental data.

Spectroscopic and Thermal Analysis Protocols

Fig. 3: General workflow for spectroscopic and thermal analysis.
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Caption: General workflow for spectroscopic and thermal analysis.

FTIR Spectroscopy: A small amount of the crystalline TEAB sample is typically mixed with KBr

and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR)

accessory. The spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

Raman Spectroscopy: A crystalline sample is placed under a Raman microscope and irradiated

with a monochromatic laser. The scattered light is collected and analyzed to obtain the Raman

spectrum.

Differential Scanning Calorimetry (DSC): A small, weighed amount of the TEAB sample is

placed in an aluminum pan. The sample and an empty reference pan are heated at a constant

rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen). The heat flow to the

sample is measured as a function of temperature.

Thermogravimetric Analysis (TGA): A weighed sample of TEAB is placed in a TGA furnace. The

temperature is increased at a constant rate under a controlled atmosphere, and the mass of

the sample is continuously monitored.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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